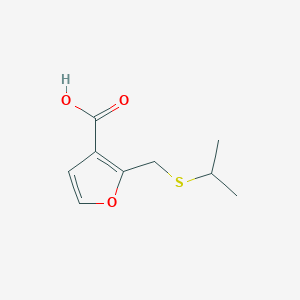

2-((Isopropylthio)methyl)furan-3-carboxylic acid

Beschreibung

2-((Isopropylthio)methyl)furan-3-carboxylic acid is a furan-based carboxylic acid derivative characterized by a thioether-containing isopropyl group at the 2-position of the furan ring and a carboxylic acid moiety at the 3-position. The compound’s structure combines the aromatic furan core with sulfur-based and alkyl substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

Molekularformel |

C9H12O3S |

|---|---|

Molekulargewicht |

200.26 g/mol |

IUPAC-Name |

2-(propan-2-ylsulfanylmethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C9H12O3S/c1-6(2)13-5-8-7(9(10)11)3-4-12-8/h3-4,6H,5H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

OWCMSMMDRWWRRV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SCC1=C(C=CO1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-((Isopropylthio)methyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by substitution with an isopropylthio group. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Analyse Chemischer Reaktionen

2-((Isopropylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as thiols or amines. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted furans with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-((Isopropylthio)methyl)furan-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities . In industry, it is used in the production of various chemicals and materials, including polymers and resins .

Wirkmechanismus

The mechanism of action of 2-((Isopropylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Furan-3-carboxylic Acid Derivatives

Key Observations:

In contrast, the sulfonyl group in 2-((Ethylsulfonyl)methyl)furan-3-carboxylic acid increases polarity and may reduce membrane permeability .

Biological Activity: Compounds with carboxylic acid at position 3 and hydrophobic substituents (e.g., isopropylthio, propyl) exhibit antifungal activity. For example, naphtho[1,2-b]furan-3-carboxylic acid derivatives showed EC₅₀ values as low as 0.38 mg/L against plant pathogens . Furan-azetidinone hybrids (e.g., K5, K7) demonstrated synergistic antimicrobial effects due to the β-lactam ring, highlighting the importance of hybrid pharmacophores .

Physicochemical Properties :

- The dual carboxylate groups in 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid may enhance water solubility but reduce bioavailability due to high polarity .

- Thiophene analogs (e.g., 2-(hydroxymethyl)thiophene-3-carboxylic acid) exhibit similar aromaticity but differ in heteroatom effects (sulfur vs. oxygen), influencing electronic distribution and target interactions .

Research Findings and Implications

- Synthetic Accessibility : Copper-catalyzed intramolecular C–O bond formation (as described for methyl benzo[b]furan-3-carboxylates) could be adapted for scalable synthesis of the target compound .

- Pharmacokinetic Optimization: Hybridization with azetidinone or β-lactam rings (as in ) represents a strategic approach to enhance bioactivity, though this may complicate synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.